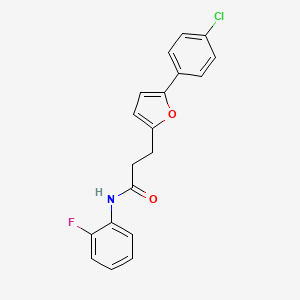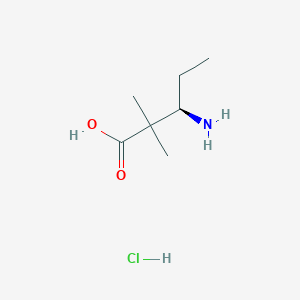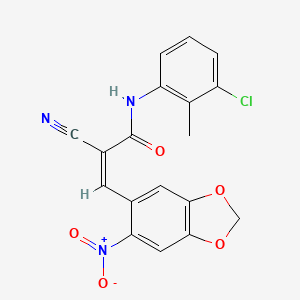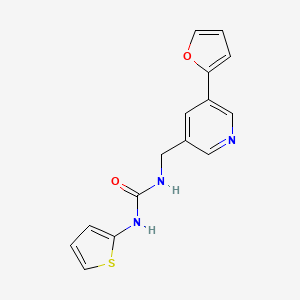![molecular formula C19H23N3O6S B2383863 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1206997-77-4](/img/structure/B2383863.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a dihydrobenzodioxin ring, a piperidine ring, and a sulfonyl group . It is related to a class of compounds known as GPR40 agonists .
Synthesis Analysis
The synthesis of related compounds involves the design and optimization of 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids . The process involves comprehensive structure-activity relationship studies around novel scaffolds .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The presence of the isoxazole ring, dihydrobenzodioxin ring, and piperidine ring contribute to its unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several functional groups and rings would likely result in unique properties .科学的研究の応用
Heterocyclic Compound Synthesis
Research on novel heterocyclic compounds, such as benzodifuranyl derivatives, has shown potential in medicinal chemistry for their analgesic and anti-inflammatory activities. These compounds, including various benzodioxin derivatives, are synthesized for exploring their cyclooxygenase inhibition, showing significant COX-2 selectivity and analgesic properties (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
Molecular interaction studies, such as those involving CB1 cannabinoid receptor antagonists, highlight the importance of structural analysis in drug design. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into the steric and electronic requirements for binding to the CB1 receptor, which can inform the design of compounds with specific pharmacological profiles (Shim et al., 2002).
Polymer Synthesis
The development of polymers based on specific functionalized monomers, such as piperidine derivatives, plays a crucial role in materials science. For instance, the synthesis of ordered polymers through direct polycondensation processes involving piperidine and other components demonstrates the versatility of these compounds in creating structured materials with potential applications in various fields (Yu et al., 1999).
Antimicrobial Research
Research into antimicrobial properties of piperidine derivatives, as seen in the synthesis and evaluation of N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcases the potential of these compounds in addressing bacterial resistance. Such studies provide foundational knowledge for developing new antibiotics (Khalid et al., 2016).
Anticancer Activity
Exploring anticancer properties of compounds through structural modifications and biological evaluations is a critical area of research. For example, the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole and their subsequent evaluation as anticancer agents highlight the ongoing efforts to find more effective and targeted therapies (Rehman et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-29(24,25)22-6-4-13(5-7-22)19(23)20-12-15-11-17(28-21-15)14-2-3-16-18(10-14)27-9-8-26-16/h2-3,10-11,13H,4-9,12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFUZGWSCJNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2383780.png)

![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383785.png)



![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)
![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)



![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)